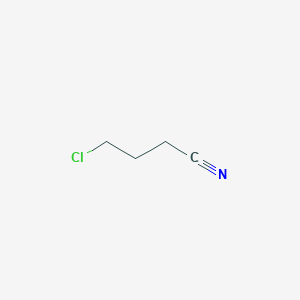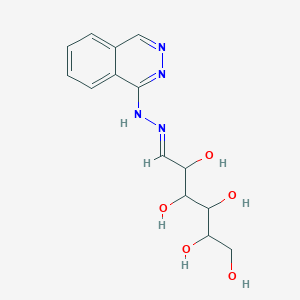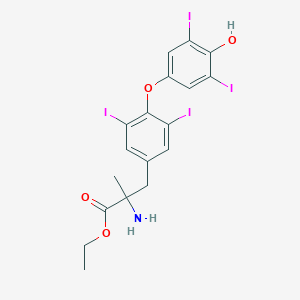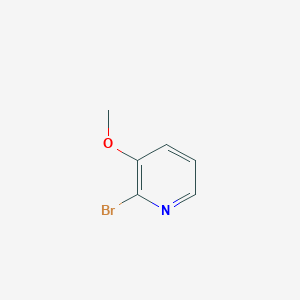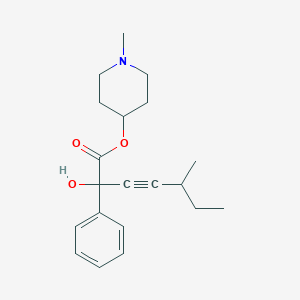
1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate, also known as MPPG, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of G protein-coupled receptor kinase 2 (GRK2), which plays a critical role in regulating the signaling of several G protein-coupled receptors (GPCRs).
Applications De Recherche Scientifique
1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate has been widely used in scientific research as a tool to investigate the role of GRK2 in GPCR signaling. It has been shown to be a potent and selective inhibitor of GRK2, with little or no effect on other GRK isoforms. 1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate has been used to study the regulation of several GPCRs, including the β-adrenergic receptor, the angiotensin II type 1 receptor, and the dopamine D1 receptor. 1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate has also been used to investigate the role of GRK2 in heart failure, hypertension, and diabetes.
Mécanisme D'action
1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate inhibits GRK2 by binding to its kinase domain, which prevents it from phosphorylating GPCRs. This results in the desensitization of GPCR signaling, which can have both beneficial and detrimental effects depending on the specific receptor and the context in which it is activated. 1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate has been shown to be a competitive inhibitor of GRK2, with a Ki value of approximately 9 nM.
Effets Biochimiques Et Physiologiques
1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate has been shown to have several biochemical and physiological effects, depending on the specific receptor and the context in which it is activated. For example, 1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate has been shown to enhance β-adrenergic receptor-mediated contractility in cardiac myocytes, which could be beneficial in the treatment of heart failure. On the other hand, 1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate has been shown to impair insulin signaling in adipocytes, which could contribute to the development of insulin resistance and type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate has several advantages for lab experiments, including its potency, selectivity, and relatively low cost. However, 1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate also has some limitations, including its potential off-target effects and the need for careful dose titration to avoid nonspecific effects.
Orientations Futures
There are several future directions for research on 1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate. One area of interest is the development of more selective inhibitors of GRK2 that do not have off-target effects. Another area of interest is the investigation of the role of GRK2 in other physiological and pathological processes, such as cancer and inflammation. Additionally, the use of 1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate in combination with other drugs or therapies could be explored as a potential treatment for various diseases.
Méthodes De Synthèse
1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate can be synthesized by a multistep synthetic route starting from commercially available starting materials. The synthesis involves the reaction of 1-methyl-4-piperidone with 3-methyl-1-pentynylmagnesium bromide, followed by the reaction of the resulting intermediate with phenyl chloroformate. The final step involves the reaction of the intermediate with glycolic acid to yield 1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate.
Propriétés
Numéro CAS |
101711-09-5 |
|---|---|
Nom du produit |
1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate |
Formule moléculaire |
C20H27NO3 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
(1-methylpiperidin-4-yl) 2-hydroxy-5-methyl-2-phenylhept-3-ynoate |
InChI |
InChI=1S/C20H27NO3/c1-4-16(2)10-13-20(23,17-8-6-5-7-9-17)19(22)24-18-11-14-21(3)15-12-18/h5-9,16,18,23H,4,11-12,14-15H2,1-3H3 |
Clé InChI |
HDUXUOVCPBZSCM-UHFFFAOYSA-N |
SMILES |
CCC(C)C#CC(C1=CC=CC=C1)(C(=O)OC2CCN(CC2)C)O |
SMILES canonique |
CCC(C)C#CC(C1=CC=CC=C1)(C(=O)OC2CCN(CC2)C)O |
Synonymes |
1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



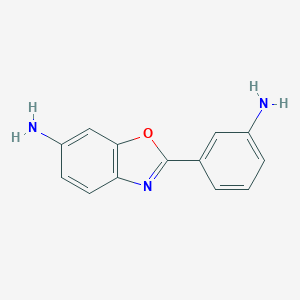
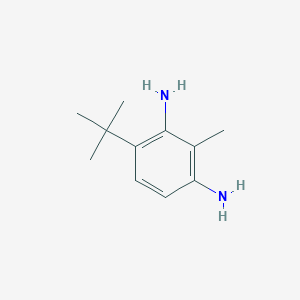
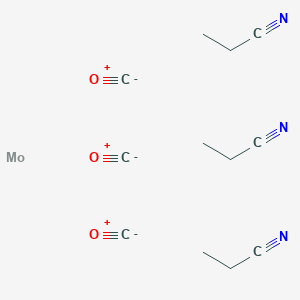
![2-(4-Aminophenyl)benzo[d]oxazol-5-amine](/img/structure/B21366.png)
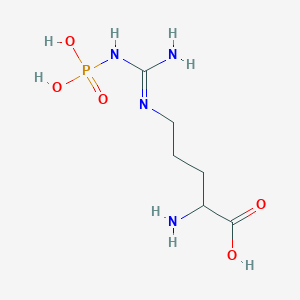
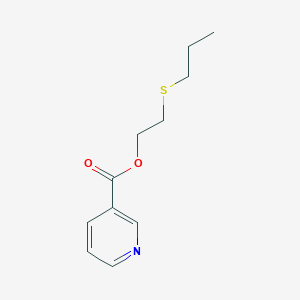
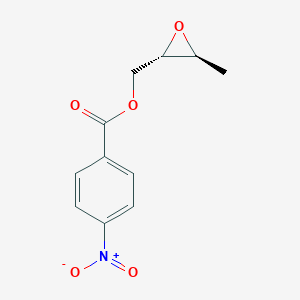
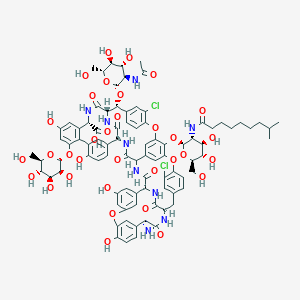
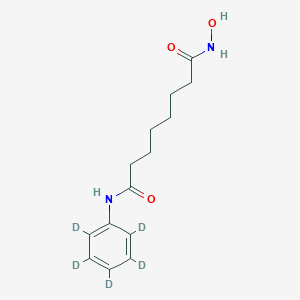
![3-[2-Hydroxyethyl(methyl)amino]propan-1-ol](/img/structure/B21385.png)
